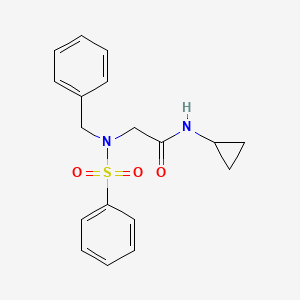
2-isopropoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals characterized by a complex structure that includes a pyridinecarboxylate moiety, indicating potential activity in various chemical reactions and interactions due to its functional groups.
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions that lead to the formation of pyridinecarboxylate esters with diverse substituents. These processes often utilize specific reagents and conditions to achieve the desired structural features, including the incorporation of fluorine and chlorine atoms and the formation of the tetrahydro-3-pyridinecarboxylate core (Sakoda et al., 1992).
Molecular Structure Analysis
Studies on compounds with similar structures have revealed that they adopt nearly planar configurations facilitated by intramolecular interactions, such as O-H...O hydrogen bonding. These structural aspects are crucial for understanding the chemical behavior and reactivity of the compound (Suresh et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its functional groups, leading to interactions such as C-H...O, C-H...F, and C-H...π. These interactions play a significant role in stabilizing its crystal structure and affect its behavior in chemical reactions (Sagar et al., 2017).
Physical Properties Analysis
The physical properties, including solubility and crystal structure, are influenced by the compound's molecular configuration and the nature of its substituents. For example, the presence of fluorine and chlorine atoms can impact its solubility in various solvents and its melting point (Guan et al., 2015).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity and stability, are determined by its molecular structure. Intramolecular hydrogen bonding and the electronic effects of substituents like fluorine and chlorine can affect its reactivity in chemical synthesis and transformations (Verdecia et al., 1996).
Aplicaciones Científicas De Investigación
Insecticidal Activity
Compounds with substituted pyridine methyl esters of tetramethylcyclopropane carboxylic acids exhibit significant insecticidal activity. These compounds are employed in compositions for their high degree of insecticidal effectiveness (Napoleão Nepomuceno, P. Pinheiro, André L. V. Coelho, 2007).
Enhanced Dienophilicity
The study on pyridyne reactive intermediates highlights the enhanced dienophilicity of certain substituted pyridines, which could be leveraged in [4+2] cycloaddition reactions for the synthesis of complex organic structures (S. Connon, A. F. Hegarty, 2004).
Calcium-Channel Antagonist Activity
1,4-Dihydropyridine derivatives have been identified as having potential calcium-channel antagonist activity, which is crucial for the development of cardiovascular drugs (A. Linden, C. Şafak, R. Şimşek, M. Gündüz, 2011).
High-Performance Polymers
The synthesis of polyimides containing pyridine and biphenyl units has been researched for their high thermal, mechanical, crystal, and optical properties, indicating their potential application in high-performance materials (Y. Guan, Chunbo Wang, Daming Wang, et al., 2015).
Vitamin B6 Analogues
Research into vitamin B6 analogues, including those modifying the 2-methyl group, has explored their potential as growth-inhibitory agents against certain cancer cell lines, indicating a route for therapeutic application (W. Korytnyk, N. Angelino, 1977).
Propiedades
IUPAC Name |
2-propan-2-yloxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFNO4/c1-10(2)24-7-8-25-18(23)16-11(3)21-15(22)9-12(16)17-13(19)5-4-6-14(17)20/h4-6,10,12H,7-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLIUQOELGKGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)OCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)
![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)


![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)






![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)
![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)